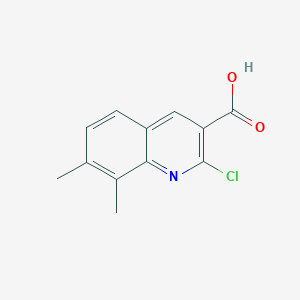

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKMZUUGBJFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship (SAR) of 2-chloroquinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline-3-Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. Among its many variations, the 2-chloroquinoline-3-carboxylic acid framework serves as a uniquely versatile and reactive starting point for the synthesis of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the C-2 position and a carboxylic acid at the C-3 position allows for extensive chemical modification, leading to derivatives with significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental designs, detail key synthetic and biological evaluation protocols, and present a forward-looking perspective on this promising class of compounds.

The 2-Chloroquinoline-3-Carboxylic Acid Scaffold: A Foundation for Discovery

The core structure, 2-chloroquinoline-3-carboxylic acid, is a synthetic intermediate of considerable interest.[1] Its utility stems from the reactivity of the C-2 chloro group, which is susceptible to nucleophilic substitution, and the C-3 carboxylic acid, which is critical for the biological activity of many quinoline-based drugs.[1][2] The precursor, 2-chloroquinoline-3-carbaldehyde, is commonly synthesized from substituted acetanilides via the Vilsmeier-Haack reaction, a multicomponent process involving chlorination, formylation, and cyclization.[3][4] The aldehyde is then oxidized to the corresponding carboxylic acid.[5] This synthetic accessibility makes the scaffold an attractive platform for generating extensive libraries of derivatives for biological screening.

General Synthetic Pathway

The transformation from a simple acetanilide to the versatile 2-chloroquinoline-3-carboxylic acid core is a foundational process in this area of research. The Vilsmeier-Haack reaction creates the key aldehyde intermediate, which is then readily oxidized.

Caption: General synthesis of the 2-chloroquinoline-3-carboxylic acid core.

Structure-Activity Relationship (SAR) Analysis: Tailoring Function Through Design

The biological profile of 2-chloroquinoline-3-carboxylic acid derivatives can be profoundly altered by modifying three key regions: the C-2 position, the C-3 carboxylic acid group, and the benzo portion of the quinoline ring (C-5 to C-8).

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents, acting through mechanisms that include enzyme inhibition and DNA interaction.[6][7]

Causality Behind Experimental Choices: The acidic microenvironment of solid tumors provides a key rationale for focusing on carboxylic acid derivatives over their ester counterparts. The lower pKa of the carboxylic acid allows the molecule to exist in a more unionized, nonpolar form within acidic cancer tissues, which is hypothesized to enhance drug absorption and accumulation selectively in tumor cells, thereby increasing efficacy and reducing off-target toxicity.[8][9]

-

Position C-2 Modifications: The chloro group is an excellent leaving group, making it the primary site for diversification.

-

Replacement with Amino Group: Substitution with an amino group to form 2-aminoquinoline-3-carboxylic acid derivatives has yielded potent inhibitors of protein kinase CK2, a target implicated in various cancers.[5][10]

-

Hydrolysis to Oxo Group: Hydrolysis of the C-2 chlorine results in 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (quinolones), which have also been investigated as CK2 inhibitors, though their activity can vary compared to the 2-amino or tetrazolo derivatives.[5]

-

Formation of Fused Tetrazole Ring: Reaction with sodium azide cyclizes the molecule to form tetrazolo[1,5-a]quinoline-4-carboxylic acids. This transformation often leads to highly active compounds. In studies against protein kinase CK2, these tetrazolo derivatives were among the most potent inhibitors identified, with IC50 values in the low micromolar range.[5][10] The rationale for this modification is that the tetrazole ring can act as a bioisostere for a carboxylic acid, influencing binding interactions and metabolic stability.

-

-

Position C-3 Carboxylic Acid: The carboxylic acid at C-3 is often considered essential. For some quinoline derivatives, it has been shown to be a strict requirement for activity, particularly for those targeting dihydroorotate dehydrogenase (DHODH).[11] More recently, it has been suggested that the carboxylic acid, in concert with the quinoline nitrogen, may participate in chelation with metal ions or act as a crucial hydrogen bond donor/acceptor, facilitating binding to biological targets like the minor groove of DNA.[12][13]

-

Benzo Ring Substitutions (C-5 to C-8): Modifications on the benzene ring modulate the electronic and steric properties of the molecule, fine-tuning its activity. Electron-withdrawing groups such as fluoro or chloro can enhance potency compared to electron-donating groups.[11]

Caption: Key SAR insights for anticancer activity.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound Type | Modification | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid | C-2: -Cl → -NH₂ | Protein Kinase CK2 | 0.65 - 18.2 µM | [5][10] |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | C-2: -Cl → Fused Tetrazole | Protein Kinase CK2 | 0.65 - 18.2 µM | [5][10] |

| 2,4-Disubstituted quinoline-3-carboxylic acid | Varied | MCF-7, K562 (Cancer) | Micromolar Inhibition | [8][9] |

| 2,4-Disubstituted quinoline-3-carboxylic acid | Varied | HEK293 (Non-cancerous) | Minimal Distribution/Toxicity |[8][9] |

Antimicrobial Activity

The quinolone scaffold is legendary in the field of antibacterial agents (e.g., fluoroquinolones). Derivatives of 2-chloroquinoline-3-carboxylic acid have been explored as potential next-generation antimicrobial agents.

-

Position C-2 Modifications: The reactive chloro group is an ideal handle for introducing moieties known to interact with bacterial targets. Syntheses have involved replacing the chlorine with heterocyclic amines like 2-aminothiazole or 2-aminopyridine to generate novel compounds.[14]

-

Position C-3 Carboxylic Acid: As with the classic quinolone antibiotics, the carboxylic acid at C-3 is considered indispensable for antibacterial activity, playing a key role in binding to the DNA gyrase enzyme complex.[11]

-

Benzo Ring Substitutions: The nature and position of substituents on the benzo ring can influence antibacterial potency and spectrum.[11] For instance, in fluoroquinolones, a fluorine atom at C-6 is a common feature that enhances activity.

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have been identified as having impressive anti-inflammatory properties.[12][15]

-

Core Scaffold: Studies have shown that the basic quinoline-3-carboxylic acid structure can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, comparable to the classical NSAID indomethacin but without associated cytotoxicity.[12]

-

Mechanism of Action: The anti-inflammatory effects of certain substituted quinoline carboxylic acids appear to be distinct from those of NSAIDs, as they do not inhibit cyclooxygenase (COX) or lipoxygenase enzymes.[16] Instead, evidence suggests they may act by down-regulating T-cell function, which could be beneficial in T-cell-mediated inflammatory and autoimmune diseases.[16]

Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acids

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity vs. indomethacin | [12] |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis in rats | Suppressed inflammation and joint destruction |[16] |

Experimental Protocols: Self-Validating Methodologies

The integrity of SAR studies relies on robust and reproducible experimental methods. The following protocols represent standard, validated procedures for the synthesis and evaluation of these derivatives.

Synthesis Protocol: 2-Chloroquinoline-3-carboxylic Acid (3) to Tetrazolo[1,5-a]quinoline-4-carboxylic Acid (6)

This procedure details a common and critical transformation that often enhances biological activity. The choice of DMF as a solvent and a reaction temperature of 100 °C are optimized to ensure the nucleophilic substitution and subsequent cyclization proceed efficiently.

Step-by-Step Methodology:

-

Reaction Setup: Suspend the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) and sodium azide (NaN₃, 2.3 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Heating: Stir the suspension at 100 °C for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, add water (30 mL) to precipitate the product.

-

Acidification: Acidify the mixture to pH 1 using a 15% aqueous HCl solution. This ensures the carboxylic acid is fully protonated and insoluble.

-

Isolation: Filter the solid product, wash thoroughly with water (2 x 20 mL) to remove any remaining salts and DMF.

-

Drying: Dry the final product in a vacuum oven at 60 °C to yield the pure tetrazolo[1,5-a]quinoline-4-carboxylic acid.[5]

Biological Assay Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay provides a reliable method to quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in immunologically-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 mouse macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., indomethacin).

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to all wells except for the negative control group.

-

Incubation: Incubate the plate for 24 hours to allow for NO production.

-

NO Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Griess Reaction: Add Griess Reagent to each well. The reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.

-

Quantification: Measure the absorbance at ~540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite in the supernatant.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit NO production by 50%.[12][15]

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Perspectives

The 2-chloroquinoline-3-carboxylic acid scaffold has firmly established itself as a versatile and fruitful platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns:

-

The C-2 position is the primary driver of diversification. Its substitution with bioisosteric groups like tetrazoles or pharmacologically relevant moieties like amines is a highly effective strategy for enhancing potency, particularly for anticancer applications targeting protein kinases.

-

The C-3 carboxylic acid is a critical pharmacophore, essential for activity across multiple therapeutic areas, likely by facilitating crucial binding interactions with biological targets. Its ionization state also provides a clever mechanism for achieving selective accumulation in acidic tumor microenvironments.

-

Substitutions on the benzo ring offer a means to fine-tune the electronic and pharmacokinetic properties of the lead compounds.

Future research in this field should focus on integrating computational methods, such as molecular docking and ADMET prediction, earlier in the design phase to more rationally select substituents.[8][17] Exploration of novel substitutions at the C-2 position, beyond those already reported, could yield compounds with new mechanisms of action or improved selectivity. Furthermore, a deeper investigation into the anti-inflammatory and antimicrobial potential of these derivatives is warranted, as these areas have been less explored than the anticancer applications but show considerable promise. By continuing to build upon this foundational SAR knowledge, the 2-chloroquinoline-3-carboxylic acid scaffold will undoubtedly lead to the discovery of next-generation therapeutics.

References

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

-

Al-Ostath, O. A., Ali, A. A., & El-Awady, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4851. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. Retrieved from [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

-

ResearchGate. (2026). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

Sancilio, L. F., & Strike, D. P. (1990). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 31(1-2), 153–161. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5645–5666. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

-

Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348. [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., & El-Azab, A. S. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 49(5), 847-856. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

-

Bansal, Y., & Silakari, O. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 21(11), 1335-1357. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2014). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

Tegegn, M., Tadesse, S., & Melaku, Y. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-10. [Link]

-

Annex Publishers. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

-

Loubidi, M., Mague, J. T., & Essassi, E. M. (2014). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o32. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Quinoline Core and the 7,8-Dimethyl Substitution

An In-Depth Technical Guide to the 7,8-Dimethylquinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives are prevalent in nature, with over 500 alkaloids from the Rutaceae plant family featuring this ring system.[2] This structural motif is the foundation for a multitude of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Within this versatile family, the 7,8-dimethylquinoline scaffold presents a unique and compelling case for drug design. The strategic placement of two methyl groups on the carbocyclic ring introduces specific steric and electronic modifications that significantly influence molecular interactions and pharmacokinetic properties. The methyl groups enhance lipophilicity, which can improve membrane permeability, and their electron-donating nature can modulate the pKa of the quinoline nitrogen, affecting target binding and solubility. This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 7,8-dimethylquinoline derivatives, providing a technical resource for researchers and drug development professionals.

Synthetic Strategies for the 7,8-Dimethylquinoline Core

The construction of the 7,8-dimethylquinoline scaffold and its derivatives leverages both classical and modern synthetic methodologies. While traditional named reactions like the Skraup or Friedländer synthesis provide foundational routes to the quinoline core, contemporary methods often focus on building complexity from pre-functionalized precursors to achieve higher yields and greater molecular diversity.[5][6]

A particularly effective strategy involves the derivatization of a 7,8-dimethylquinoline-2,4-diol intermediate.[2][7] This precursor serves as a versatile platform for introducing a wide array of pharmacophores at key positions, enabling the systematic exploration of structure-activity relationships (SAR). The diol can be synthesized and subsequently modified through chlorination, hydrazinolysis, and condensation reactions to yield diverse libraries of compounds.

Below is a generalized workflow illustrating the synthesis of various derivatives from a common intermediate.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. connectjournals.com [connectjournals.com]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-3-Carboxyquinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its role in the development of numerous therapeutic agents.[3] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]

Within this broad class, 2-chloro-3-carboxyquinoline derivatives and their precursors, 2-chloro-3-formylquinolines, represent a particularly significant subclass. The presence of a reactive chlorine atom at the 2-position and a modifiable carboxyl or formyl group at the 3-position makes them highly versatile synthetic intermediates.[5] These reactive handles allow for extensive chemical modifications, enabling the generation of large libraries of novel compounds for biological screening. The Vilsmeier-Haack reaction is a cornerstone in the synthesis of these foundational molecules, providing a regioselective and efficient route from readily available acetanilides.[8][9] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 2-chloro-3-carboxyquinoline derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategy: From Acetanilides to Functionalized Quinolines

The primary route to the 2-chloro-3-carboxyquinoline scaffold begins with the synthesis of its aldehyde precursor, 2-chloro-3-formylquinoline, via the Vilsmeier-Haack reaction. This reaction involves the formylation of activated aromatic compounds, in this case, N-arylacetamides (acetanilides), using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).[3] The resulting 2-chloro-3-formylquinoline is a stable and versatile intermediate. Subsequent oxidation of the aldehyde group at the 3-position readily yields the target 2-chloro-3-carboxyquinoline. This carboxylic acid can then be further derivatized, for instance, by coupling with various amines to form a diverse range of carboxamides.[8]

A Spectrum of Biological Activities

The strategic placement of reactive groups on the 2-chloro-3-carboxyquinoline scaffold allows for the creation of derivatives with a wide array of biological functions. These compounds have been extensively evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Numerous studies have highlighted the potent cytotoxic effects of 2-chloro-3-carboxyquinoline derivatives against a panel of human cancer cell lines, including liver (HepG2), ovarian (SKOV-3), lung (NCI-H460), and breast (BEL-7404, MCF-7) cancers.[10][11][12] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of programmed cell death.

Mechanisms of Action:

-

Kinase and Topoisomerase Inhibition: Certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase 1 (Topo 1).[2][10] EGFR is a critical regulator of cell growth and proliferation, and its inhibition can halt tumor progression. Topo 1 is essential for DNA replication and repair; its inhibition leads to DNA damage and cell death.[2]

-

Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase, by inhibiting cyclin-dependent kinase (CDK) activity.[11] Furthermore, they trigger apoptosis by modulating the expression of key regulatory proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to the activation of caspases and subsequent cell death.[11]

Quantitative Anticancer Activity Data:

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-3-(chromene)quinoline | Various | 15.8 - 28.2 | [2] |

| 2-Chloro-3-(1,4-DHP)quinoline | Various | 12.03 - 20.09 | [10] |

| 2-Chloro-3-(benzimidazole)quinoline | HepG2 | Potent Activity | [11] |

Note: IC50 values are highly dependent on the specific derivative and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][2][10]

-

Cell Seeding: Plate human tumor cells (e.g., HepG2, MCF-7) in 96-well plates at a density of approximately 8,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 2-chloro-3-carboxyquinoline derivatives (e.g., from 1.56 to 200 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: Combating Bacteria and Fungi

Derivatives of 2-chloro-3-carboxyquinoline have demonstrated a broad spectrum of antimicrobial activity.[3][8] Modifications of the carboxy group into amides, esters, or using it as an anchor to introduce other heterocyclic systems like pyrazolines and triazoles, have been shown to be effective strategies for enhancing potency.[8][13]

Spectrum of Activity:

-

Antibacterial: Activity has been observed against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli.[3][8] While some of the foundational compounds show weak activity, certain derivatives exhibit significant minimum bactericidal concentrations (MBC).[8]

-

Antifungal: These compounds have also been effective against fungal strains, including Aspergillus niger and Candida albicans.[3][14]

Experimental Protocol: Filter Paper Disc Diffusion Method

This method is a widely used qualitative and semi-quantitative technique to evaluate the antimicrobial activity of chemical agents.[14]

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab to create a lawn.

-

Disc Application: Aseptically place sterile filter paper discs (typically 6 mm in diameter) onto the surface of the inoculated agar plate.

-

Compound Loading: Pipette a known concentration of the test derivative solution onto each disc. Also prepare discs with a standard antibiotic (positive control, e.g., Ciprofloxacin) and a solvent control (negative control).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial potency of the compound.

Anti-inflammatory and Antiviral Potential

The versatile quinoline scaffold has also been explored for other therapeutic applications, demonstrating its broad biological relevance.

-

Anti-inflammatory Activity: Quinoline derivatives are known to possess anti-inflammatory properties.[5][15] The potential of 2-chloro-3-carboxyquinoline derivatives has been evaluated using methods such as the inhibition of albumin denaturation technique, which serves as an in vitro model for protein denaturation seen in inflammatory responses.[16][17]

-

Antiviral Activity: In a highly relevant and recent application, 2-chloroquinoline-based molecules were designed and synthesized as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro).[1] These cysteine proteases are crucial for viral replication. The designed compounds were shown to bind to the active sites of these enzymes, with some derivatives achieving potent inhibition in the nanomolar range with minimal cytotoxicity, marking them as promising candidates for further antiviral drug development.[1]

Structure-Activity Relationships (SAR): A Guide for Rational Drug Design

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. For 2-chloro-3-carboxyquinoline derivatives, several key SAR insights have been established:

-

Substituents on the Benzenoid Ring: The electronic properties of substituents on the benzene portion of the quinoline ring can significantly modulate biological activity. For example, the presence of electron-donating groups like methoxy is often associated with enhanced anticancer potency.[4]

-

Modification at the 3-Position: The carboxyl group at C-3 is a critical point for modification. Converting it into various amides, esters, or using it to link other heterocyclic moieties (e.g., benzimidazoles, pyrazoles) is a proven strategy to enhance and diversify biological activity, leading to potent anticancer and antimicrobial agents.[8][11]

-

The Role of the 2-Chloro Group: The chlorine atom at the 2-position is not just a synthetic handle; it contributes to the overall electronic character of the molecule and can be involved in interactions with biological targets. Its easy displacement by nucleophiles also allows for the synthesis of a wide range of 2-substituted quinolines.[1]

Conclusion and Future Perspectives

2-chloro-3-carboxyquinoline derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, primarily through the Vilsmeier-Haack reaction, and the presence of two reactive sites for chemical modification make them an ideal scaffold for drug discovery. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The future of research in this area lies in the rational design of new derivatives based on established structure-activity relationships. By leveraging computational docking studies and advanced synthetic methodologies, novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles can be developed. Further elucidation of their molecular mechanisms of action will be crucial in translating these promising scaffolds into next-generation therapeutic agents to address pressing global health challenges.

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis of 2-chloroquinoline-3-carbaldehydes and... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

-

Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry. Retrieved from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Saudi Pharmaceutical Journal. Retrieved from [Link]

-

Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019). ResearchGate. Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). ResearchGate. Retrieved from [Link]

-

Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. Retrieved from [Link]

-

Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved from [Link]

-

2-Chloroquinoline-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved from [Link]

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences. Retrieved from [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

Sources

- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Literature review of polysubstituted quinoline-3-carboxylic acids

An In-Depth Technical Guide to the Literature of Polysubstituted Quinoline-3-Carboxylic Acids

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most universally recognized as the structural foundation of fluoroquinolone antibiotics. However, recent literature demonstrates that polysubstitution around the quinoline core unlocks a vast landscape of nonclassical biological activities, including potent anticancer, antiviral, and antimalarial properties. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive synthesis of the structural biology, mechanistic rationale, and field-proven synthetic methodologies governing polysubstituted quinoline-3-carboxylic acids.

Structural Biology and Mechanistic Rationale

The pharmacological versatility of polysubstituted quinoline-3-carboxylic acids stems from their highly tunable structure-activity relationship (SAR). The core itself acts as a rigid scaffold, orienting functional groups in 3D space to interact with specific enzymatic pockets.

The Metal-Chelating Pharmacophore (C-3 and C-4)

The C-3 carboxylic acid, typically paired with a C-4 ketone (in 4-oxo-quinolones) or a C-2/C-4 substituent, is non-negotiable for many of its primary targets. This motif acts as a bidentate ligand. In bacteria, it chelates Mg²⁺ ions within the Topoisomerase II (DNA gyrase) and Topoisomerase IV cleavage complexes . In viral targets, such as HIV-1 Integrase (e.g., the GS-9137/Elvitegravir scaffold), this exact same C-3/C-4 oxygen triad chelates two catalytic Mg²⁺ ions in the enzyme's active site, competitively displacing the 3'-OH of the viral DNA and halting integration .

Exploiting pKa Shifts for Selective Anticancer Cytotoxicity

Recent advancements have repurposed this scaffold for oncology. A critical challenge in chemotherapy is off-target toxicity. Mittal et al. demonstrated that synthesizing 2,4-disubstituted quinoline-3-carboxylic acids allows for precise manipulation of the molecule's pKa .

-

The Causality: Solid tumors exhibit an acidic microenvironment (pH 6.5–6.9) compared to healthy tissue (pH 7.4). By tuning the pKa of the quinoline-3-carboxylic acid, the drug remains predominantly in its unionized, lipophilic state within the acidic tumor matrix. This drives selective passive diffusion into cancer cells (e.g., MCF-7 and K562), drastically reducing absorption and cytotoxicity in non-cancerous cells (e.g., HEK293) .

Caption: Structure-Activity Relationship (SAR) mapping of polysubstituted quinoline-3-carboxylic acids.

Quantitative SAR Summary

To facilitate rapid decision-making in lead optimization, the following table summarizes the quantitative and qualitative impacts of specific substitutions:

| Substitution Position | Functional Group Example | Primary Biological Effect | Mechanistic Rationale |

| N-1 | Ethyl, Cyclopropyl | Enhanced pharmacokinetics | Increases overall lipophilicity, improving cellular membrane penetration. |

| C-3 | Carboxylic Acid | Essential for target binding | Acts as a bidentate ligand for Mg²⁺/Mn²⁺ chelation in target enzymes. |

| C-6 | Fluorine | Increased target affinity | Enhances cell wall penetration; highly electronegative nature strengthens gyrase binding. |

| C-7 | Piperazine, Pyrrole | Broadened spectrum | Modulates efflux pump susceptibility; alters isoelectric point for selective uptake. |

| C-8 | Methoxy | Overcomes resistance | Targets resistant topoisomerase mutants; sterically hinders UV-induced phototoxicity. |

Synthetic Methodologies: The "How" and "Why"

The synthesis of polysubstituted quinolines requires regiocontrol. The choice of synthetic route dictates the substitution pattern achievable. The two most robust pathways are the Gould-Jacobs reaction and the Friedländer annulation.

The Gould-Jacobs Reaction (Classical 4-Oxo-Quinolones)

The Gould-Jacobs sequence is the industry standard for synthesizing 4-quinolone-3-carboxylic acids . It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.

-

The Causality of Thermal Cyclization: The intermediate must undergo a 6π-electrocyclic ring closure. This step has a high activation energy barrier. Using Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) allows the reaction to be heated to 250°C without solvent degradation, providing the necessary kinetic energy to drive the cyclization and yield the quinoline core .

The Friedländer Annulation (2,4-Disubstituted Quinolines)

When N-1 substitution is not required, but complex 2,4-polysubstitution is desired (such as in the anticancer agents discussed earlier), the Friedländer synthesis is preferred. It involves the condensation of a 2-aminobenzaldehyde with an active methylene compound (e.g., a β-keto ester) .

-

Green Chemistry Advancements: Historically, this required harsh acids/bases. Modern literature favors solvent-free microwave irradiation or the use of protic ionic liquids (e.g., triethanolammonium formate). These catalysts lower the transition state energy of the initial aldol-type condensation while facilitating the subsequent cyclodehydration in a single pot, drastically improving yields and reducing environmental impact .

Caption: Decision tree for selecting the optimal synthetic pathway for quinoline-3-carboxylic acids.

Self-Validating Experimental Protocol: Gould-Jacobs Synthesis

To ensure scientific integrity, the following protocol for the synthesis of a model 1-ethyl-1,4-dihydro-4-oxo-7-substituted-quinoline-3-carboxylic acid is designed as a self-validating system. Each step includes built-in quality control (QC) checkpoints to verify the causality of the chemical transformation before proceeding .

Step 1: Condensation

-

Procedure: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq). Heat neat at 125°C for 2 hours. Ethanol will distill off as a byproduct.

-

Causality: The nucleophilic amine attacks the electrophilic enol ether of DEEM, eliminating ethanol to form an anilinomethylenemalonate intermediate.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting aniline spot must disappear, replaced by a highly UV-active intermediate spot.

Step 2: Thermal Electrocyclization

-

Procedure: Heat Dowtherm A to 250°C in a separate flask. Slowly add the intermediate from Step 1. Reflux for 45 minutes. Cool to room temperature and add hexane to precipitate the solid.

-

Causality: The extreme heat overcomes the activation energy for intramolecular electrophilic aromatic substitution, closing the ring. Hexane is added because the resulting 4-hydroxyquinoline core is highly polar and insoluble in non-polar alkanes, forcing precipitation.

-

Validation Checkpoint: Melting point analysis should show a sharp, high melting point (>250°C). LC-MS must confirm the loss of one equivalent of ethanol (M-46) from the intermediate mass.

Step 3: N-Alkylation

-

Procedure: Dissolve the cyclized product in DMF. Add K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Heat at 90°C for 4 hours. Pour into ice water and filter the precipitate.

-

Causality: K₂CO₃ deprotonates the quinolone nitrogen (or the tautomeric 4-hydroxyl). The soft electrophile (ethyl iodide) preferentially alkylates the nitrogen via an S_N2 mechanism due to the thermodynamic stability of the resulting 4-oxo compound.

-

Validation Checkpoint: ¹H-NMR must reveal a new triplet (~1.4 ppm, 3H) and quartet (~4.2 ppm, 2H) corresponding to the N-ethyl group.

Step 4: Saponification (Ester Hydrolysis)

-

Procedure: Suspend the N-alkylated ester in 10% aqueous NaOH. Reflux for 2 hours until the solution becomes homogenous. Cool to room temperature and acidify with concentrated HCl to pH 2.

-

Causality: Base-catalyzed hydrolysis cleaves the ethyl ester to a water-soluble sodium carboxylate (hence the solution becoming homogenous). Acidifying to pH 2 protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the final pure acid.

-

Validation Checkpoint: ¹H-NMR (in DMSO-d6) must show the complete disappearance of the ester ethyl protons and the appearance of a highly deshielded, sharp singlet at ~14.5–15.5 ppm, confirming the presence of the C-3 carboxylic acid proton.

Conclusion and Future Perspectives

The polysubstituted quinoline-3-carboxylic acid scaffold is far more than an antibacterial relic. By understanding the mechanistic causality behind its target binding—specifically its metal-chelating properties and tunable pKa—researchers can rationally design next-generation therapeutics. The integration of green chemistry into Friedländer syntheses and the strategic utilization of the Gould-Jacobs reaction ensure that these complex molecules can be accessed efficiently, paving the way for novel HIV-1 integrase inhibitors, selective antineoplastics, and beyond.

References

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

-

Zhao, X., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(9), 10652-10666.

-

BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem.

-

Foroumadi, A., et al. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.

-

Keri, R. S., et al. (2022). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate.

-

Deshmukh, A. R., et al. (2020). Ionic Liquid Assisted Friedlander Synthesis of Quinoline Derivatives. JETIR, 7(4).

Rational Design and Pharmacophore Modeling of Chloro-Dimethylquinoline Derivatives

Executive Summary: The Privileged Nature of the Scaffold

In modern computer-aided drug design (CADD), the quinoline ring is universally recognized as a privileged scaffold. However, the specific functionalization seen in chloro-dimethylquinoline derivatives presents a highly specialized stereoelectronic profile. By merging the halogen-bonding and lipophilic anchoring capabilities of chloroquinolines (historically validated in antimalarial and antimicrobial agents) with the steric shielding and conformational locking provided by dimethyl substitution, this scaffold offers unique opportunities for target specificity.

As a Senior Application Scientist, I approach the chloro-dimethylquinoline scaffold not merely as a static 2D chemical entity, but as a dynamic 3D array of stereoelectronic vectors. This guide details the causal reasoning, quantitative data, and self-validating methodologies required to build robust 3D QSAR and pharmacophore models for this class of compounds.

Structural Rationale & Causality: Deconstructing the Pharmacophore

To build an effective pharmacophore model, we must first understand why specific functional groups on the quinoline core drive biological activity.

The Chloro Substituent: Halogen Bonding and Hydrophobic Anchoring

The placement of a chlorine atom (typically at the C2 or C7 position) is rarely arbitrary. Chlorine acts as a potent hydrophobic anchor and a halogen bond donor. For example, in the development of Botulinum Neurotoxin Serotype A (BoNT/A) inhibitors, the 4-amino-7-chloroquinoline (ACQ) substructure maps perfectly to a critical hydrophobic component of the refined pharmacophore, driving sub-micromolar inhibition[1]. Similarly, in SARS-CoV-2 MPro inhibitors, the 2-chloroquinoline moiety acts as an active pharmacophore where the chlorine atom is strategically positioned to occupy the S1′ pocket or act as a leaving group for covalent binding to catalytic cysteines[2].

The Dimethyl Groups: Steric Tuning and Scaffold Hopping

Methyl groups at positions such as 2,4 or 5,7 dictate the spatial orientation of the molecule and influence the basicity of the quinoline nitrogen. In the discovery of M4 positive allosteric modulators (PAMs), a 2,4-dimethylquinoline carboxamide core was identified via scaffold hopping. The dimethyl groups provided essential steric bulk that maintained CNS penetration and PAM activity while successfully replacing problematic β-amino carboxamide motifs that caused poor solubility and P-gp efflux[3]. Furthermore, in F508del CFTR potentiators, a 5,7-dimethylquinoline core effectively mimics hydrophobic contacts and π–π stacking required for target binding, outperforming mono-methylated congeners[4].

Quantitative Data Presentation: Feature Mapping

A robust pharmacophore model translates these chemical intuitions into mathematical vectors. Table 1 summarizes the typical quantitative parameters used when mapping chloro-dimethylquinoline derivatives in software like MOE or Discovery Studio (Catalyst).

Table 1: Standard Pharmacophoric Features of Chloro-Dimethylquinolines

| Pharmacophore Feature | Structural Moiety | Vector / Coordinates | Tolerance (Å) | Mechanistic Rationale |

| Aromatic Ring (AR) | Quinoline Core | Centroid of bicyclic system | 1.2 - 1.5 | Facilitates π–π stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket[4]. |

| Hydrophobic (HYD1) | Chloro Substituent | Cl atom center | 1.0 - 1.2 | Anchors the ligand in deep lipophilic pockets; potential for halogen bonding (σ-hole interaction)[1]. |

| Hydrophobic (HYD2) | Dimethyl Groups | C atom centers | 1.5 | Provides steric shielding and dictates the conformational twist of adjacent functional groups[3]. |

| H-Bond Acceptor (HBA) | Quinoline Nitrogen | Projected 2.5Å from N | 1.0 - 1.3 | Critical for anchoring to backbone amides or polar side chains. Basicity is tuned by methyl proximity[5]. |

Self-Validating Experimental Protocol: 3D Pharmacophore Generation

To ensure trustworthiness, a pharmacophore model cannot simply be generated; it must be rigorously challenged. The following protocol outlines a self-validating workflow for generating and testing a 3D QSAR pharmacophore model for chloro-dimethylquinolines.

Step 1: Dataset Curation & Conformational Sampling

-

Action: Assemble a training set of at least 20 structurally diverse chloro-dimethylquinoline derivatives with known biological activity (e.g., IC50 values spanning 3 orders of magnitude).

-

Causality: We use AM1 semiempirical calculations or the OPLS4 force field to generate low-energy conformers. The energy window is strictly set to 20 kcal/mol above the global minimum [5]. Why? Because restricting the conformational space too tightly risks missing the bioactive conformation, which often resides at a higher energy state than the global minimum due to induced-fit target binding.

Step 2: Feature Extraction & Model Generation

-

Action: Utilize the best-fit method in Catalyst/Discovery Studio to minimize the conformational energy of the molecules while optimizing the fit to the pharmacophore features[6].

-

Causality: The model must identify at least two aromatic hydrophobic interaction sites and one hydrogen bond acceptor site (preferably on the quinoline nitrogen)[5]. This specific triad is the fundamental requirement for activity in many quinoline-based resistance reversal agents and kinase inhibitors.

Step 3: Decoy-Driven Validation (The Self-Validating Checkpoint)

-

Action: Seed the active compounds into a decoy dataset of 10,000 structurally similar but biologically inactive molecules (e.g., generated via DUD-E). Screen this library using the generated pharmacophore.

-

Validation Logic: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%).

-

System Check: If the EF1% is < 10, the model is rejected. A low EF indicates the spatial tolerances (Table 1) are too loose, allowing false positives. The protocol dictates returning to Step 2 to reduce the tolerance of the HYD1 (Chloro) feature by 0.2 Å to increase stringency.

Visualizing the Workflow

The logical progression of this self-validating system is mapped below.

Fig 1: Iterative 3D pharmacophore modeling and virtual screening workflow for quinoline derivatives.

Conclusion

The pharmacophore modeling of chloro-dimethylquinoline derivatives requires a precise understanding of how halogen bonding and steric bulk interact within a 3D biological pocket. By strictly adhering to energy-windowed conformational sampling and decoy-driven validation, computational chemists can reliably deploy these models to discover novel, highly potent therapeutics—whether they be allosteric modulators, neurotoxin inhibitors, or antiviral agents.

References

- A 3D QSAR Pharmacophore Model and Quantum Chemical Structure-Activity Analysis of Chloroquine(CQ)

- Mapping of the pharmacophore in four well-known CQ-resistance reversal agents ResearchGate URL

- Journal of Medicinal Chemistry (ACS Publications)

- PMC (NIH)

- New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach MDPI URL

- Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM)

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The 7,8-Dimethylquinoline Core: A Scaffolding for Novel Antitumor Agents

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a particularly profound impact on the development of novel anticancer drugs.[2][3] This in-depth technical guide focuses on a specific, yet underexplored, derivative: the 7,8-dimethylquinoline core. While the broader quinoline family has been extensively studied for its antitumor properties, the unique potential of this dimethylated scaffold remains a compelling frontier. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientific rationale for its investigation, detailing potential synthetic routes, exploring plausible mechanisms of action based on established quinoline chemistry, and offering detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in drug discovery. Its derivatives are known to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. In oncology, quinoline-based compounds have exhibited remarkable efficacy through various mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can insert themselves into the DNA helix, disrupting replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.

-

Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a pivotal role in tumor growth and proliferation.[1]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton, some quinoline compounds can arrest the cell cycle and induce apoptosis.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: A significant number of quinoline derivatives have been shown to trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells through various signaling pathways.[3]

The 7,8-dimethylquinoline core presents a unique structural motif. The presence and position of methyl groups on the quinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. While direct studies on the antitumor effects of 7,8-dimethylquinoline are limited, the established anticancer pedigree of the broader quinoline family provides a strong rationale for its investigation as a novel scaffold for antitumor agents.

Synthetic Strategies for 7,8-Dimethylquinoline Derivatives

The functionalization of the 7,8-dimethylquinoline core at key positions, particularly C2, C3, and C4, is crucial for developing a library of compounds for biological screening. Based on established quinoline chemistry, several synthetic routes can be envisioned.

Synthesis of Key Intermediates

A critical starting material for many synthetic pathways is a halogenated 7,8-dimethylquinoline. For instance, 2-chloro-7,8-dimethylquinoline can serve as a versatile intermediate for introducing various substituents at the C2 position.

Protocol 1: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (A Representative C2-Substituted Derivative)

This protocol is adapted from the synthesis of similar 2-chloroquinoline derivatives.

Step 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol

-

React 7,8-dimethylquinoline-2,4-diol with hydrazine hydrate to form 4-hydrazinyl-7,8-dimethylquinolin-2-ol.

-

Cyclize the resulting compound using pentane-2,4-dione to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol.

Step 2: Chlorination to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline

-

To a stirred solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro derivative.

Step 3: Nucleophilic Substitution at C2

The resulting 2-chloro derivative can then be reacted with various nucleophiles (e.g., amines, thiols) to introduce diverse functionalities at the C2 position. For example, reacting with a substituted aniline in the presence of a base can yield 2-amino-substituted derivatives.[5]

Synthesis of 4-Amino-7,8-dimethylquinoline Derivatives

The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry.[6]

Protocol 2: Synthesis of 4-Amino-7,8-dimethylquinoline

This protocol is a general approach based on the synthesis of other 4-aminoquinolines.[6]

-

Starting Material: 4-Chloro-7,8-dimethylquinoline (can be synthesized from 7,8-dimethylquinolin-4-ol using a chlorinating agent like phosphorus oxychloride).

-

Reaction: In a sealed tube or a microwave reactor, combine 4-chloro-7,8-dimethylquinoline (1 equivalent) with a source of ammonia (e.g., a solution of ammonia in a suitable solvent like ethanol or a salt like ammonium carbonate) and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

-

Conditions: Heat the reaction mixture at a high temperature (e.g., 100-150°C) for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

The resulting 4-amino-7,8-dimethylquinoline can be further functionalized at the amino group to generate a library of derivatives.

Postulated Mechanisms of Antitumor Activity

While specific mechanistic studies on 7,8-dimethylquinoline derivatives are yet to be conducted, we can extrapolate potential mechanisms of action based on the extensive research on other quinoline-based anticancer agents.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline derivatives are known to inhibit key signaling pathways that are hyperactive in cancer cells. The introduction of specific substituents on the 7,8-dimethylquinoline core could modulate its interaction with critical protein kinases involved in these pathways.

Caption: Potential inhibition of key cancer signaling pathways by 7,8-dimethylquinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

The antitumor activity of many quinoline derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are often mediated by the modulation of key regulatory proteins.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on existing literature for other quinoline scaffolds, we can propose some initial SAR hypotheses for the 7,8-dimethylquinoline core.

| Position of Substitution | Potential Impact on Antitumor Activity | Rationale |

| C2 | Introduction of aryl or heteroaryl groups can enhance cytotoxicity. | These groups can participate in π-π stacking interactions with biological targets. |

| C3 | Carboxamide or aldehyde functionalities can be crucial for activity. | These groups can act as hydrogen bond donors or acceptors, facilitating target binding. |

| C4 | Amino groups, especially with a basic side chain, are often associated with potent activity.[6] | The basic nitrogen can be protonated at physiological pH, leading to electrostatic interactions with targets. |

| C7, C8 (Methyl groups) | The presence of these methyl groups is expected to increase lipophilicity. | This could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it may also affect solubility and metabolism. |

Experimental Protocols for Biological Evaluation

To assess the antitumor potential of newly synthesized 7,8-dimethylquinoline derivatives, a series of in vitro assays are essential.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 7,8-dimethylquinoline derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and apoptosis.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

-

Cell Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Perspectives and Conclusion

The 7,8-dimethylquinoline core represents a promising, yet largely untapped, scaffold for the development of novel antitumor agents. The existing body of knowledge on the anticancer properties of the broader quinoline family provides a solid foundation and a clear rationale for the exploration of this specific derivative. The synthetic strategies outlined in this guide offer a starting point for the generation of a diverse library of 7,8-dimethylquinoline compounds.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation into the effects of various substituents at different positions of the 7,8-dimethylquinoline ring is crucial for identifying potent and selective lead compounds.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be essential for their further development.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety in a more complex biological system.

References

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). PMC. Retrieved March 7, 2024, from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved March 7, 2024, from [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry. Retrieved March 7, 2024, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Retrieved March 7, 2024, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved March 7, 2024, from [Link]

-

Flow cytometric analysis of cell cycle and apoptosis. (n.d.). Bio-protocol. Retrieved March 7, 2024, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved March 7, 2024, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics. Retrieved March 7, 2024, from [Link]

-

Cell cycle and cell apoptosis. (2017). ESCCA. Retrieved March 7, 2024, from [Link]

-

Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved March 7, 2024, from [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. Retrieved March 7, 2024, from [Link]

-